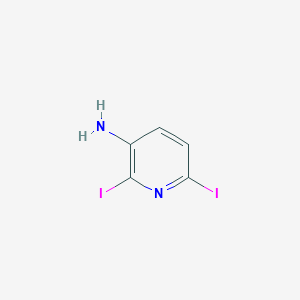

2,6-Diiodopyridin-3-amine

Description

Contextual Significance of Halogenated Aminopyridines in Chemical Research

Halogenated aminopyridines are a class of organic compounds that have garnered considerable attention in chemical research due to their diverse applications and unique chemical properties. researchgate.net The pyridine (B92270) ring, an aromatic six-membered heterocycle with one nitrogen atom, provides a distinct electronic environment that is central to the functionality of numerous molecules in medicinal chemistry and materials science. The incorporation of both a halogen and an amino group onto the pyridine scaffold creates a molecule with multiple reactive sites, enhancing its utility as a versatile building block in organic synthesis. justdial.comchemicalbook.com

The presence of halogen atoms, such as iodine, bromine, or chlorine, introduces a handle for various cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The amino group, on the other hand, acts as a nucleophile and a directing group, influencing the regioselectivity of further chemical transformations. justdial.com This dual functionality allows for sequential and site-selective modifications of the pyridine core.

Halogenated aminopyridines serve as crucial intermediates in the production of a wide array of derivatives with applications in medicine and materials science. researchgate.net They are integral to the synthesis of pharmaceuticals, agrochemicals, and dyes. epa.gov For instance, aminopyridines are precursors to drugs with anti-inflammatory, analgesic, and antimicrobial properties. researchgate.netchemicalbook.com The ability to fine-tune the electronic and steric properties of the pyridine ring through halogenation and amination is a key strategy in the design of new therapeutic agents and functional materials.

Strategic Importance of 2,6-Diiodopyridin-3-amine as a Polyfunctionalized Heterocycle

2,6-Diiodopyridin-3-amine stands out as a strategically important polyfunctionalized heterocycle in advanced organic synthesis. Its structure, featuring two iodine atoms at the 2 and 6 positions and an amino group at the 3 position of the pyridine ring, offers a unique combination of reactive sites. The term "polyfunctionalized" refers to a molecule possessing multiple functional groups, each capable of undergoing distinct chemical reactions. researchgate.netscirp.org This characteristic is highly desirable in the synthesis of complex molecules as it allows for a modular and convergent approach to building molecular complexity.

The two iodine atoms in 2,6-Diiodopyridin-3-amine are particularly significant. Iodine is the most reactive of the common halogens in many cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. The differential reactivity of the two C-I bonds, influenced by the electronic effects of the amino group and the nitrogen atom in the ring, can potentially allow for selective, stepwise functionalization. For example, in some di-halogenated pyridines, the halogen at the 2-position can be selectively activated over other positions. nih.gov This regioselectivity is a powerful tool for synthetic chemists, enabling the controlled introduction of different substituents at specific locations on the pyridine ring.

The amino group at the 3-position further enhances the synthetic utility of 2,6-Diiodopyridin-3-amine. It can be a site for N-alkylation, N-acylation, or diazotization reactions, leading to a diverse range of derivatives. organic-chemistry.orgnumberanalytics.com Moreover, the amino group can direct subsequent electrophilic aromatic substitution reactions to specific positions on the ring, although the presence of the two deactivating iodine atoms would significantly influence this reactivity.

The strategic importance of 2,6-Diiodopyridin-3-amine lies in its potential to serve as a versatile scaffold for the construction of highly substituted pyridine derivatives. These derivatives are of interest in various fields, including medicinal chemistry, where substituted pyridines are common motifs in bioactive molecules. nih.govrsc.org The ability to introduce a variety of functional groups with high precision makes 2,6-Diiodopyridin-3-amine a valuable starting material for the synthesis of novel compounds with tailored properties.

Chemical and Physical Properties of 2,6-Diiodopyridin-3-amine

| Property | Value |

| CAS Number | 383131-50-8 chembk.com |

| Molecular Formula | C5H4I2N2 chembk.com |

| Molar Mass | 345.91 g/mol chembk.com |

Structure

3D Structure

Properties

IUPAC Name |

2,6-diiodopyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4I2N2/c6-4-2-1-3(8)5(7)9-4/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJSRBFDEPMZNCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4I2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400297 | |

| Record name | 2,6-diiodopyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383131-50-8 | |

| Record name | 2,6-diiodopyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,6 Diiodopyridin 3 Amine and Its Precursors

Direct Synthesis Approaches for 2,6-Diiodopyridin-3-amine

Direct synthesis methods aim to introduce the iodo groups onto an aminopyridine scaffold or transform existing halogenated pyridines into the desired diiodo-amino product.

Regioselective Iodination of Aminopyridine Scaffolds

The direct iodination of aminopyridine scaffolds presents a challenge in achieving the desired 2,6-diiodo substitution pattern. The directing effects of the amino group and the inherent reactivity of the pyridine (B92270) ring must be carefully controlled. While general protocols for the regioselective iodination of pyridines exist, they often target the C3 and C5 positions. scispace.comrsc.org A radical-based direct C-H iodination protocol has been developed for various nitrogen-containing heterocycles, including pyridines, which typically results in C3 and C5 iodination. scispace.comrsc.org

For a substrate like 3-aminopyridine (B143674), electrophilic substitution is generally directed to the positions ortho and para to the amino group (C2, C4, and C6). However, the electron-deficient nature of the pyridine ring deactivates it towards electrophilic attack. Achieving di-iodination specifically at the 2 and 6 positions often requires harsh conditions or specialized reagents to overcome the ring's deactivation and control regioselectivity. Research into metal-free, iodine-mediated C3 iodination of quinolines suggests that radical pathways can be exploited for regioselective functionalization, though application to achieve 2,6-di-iodination of a 3-aminopyridine core requires specific investigation. nih.gov

Transformations from Polyhalogenated Pyridine Precursors (e.g., 2,6-Dichloropyridin-3-amine)

A more feasible and common approach involves starting with a pre-functionalized pyridine ring, such as 2,6-Dichloropyridin-3-amine. This precursor already possesses the correct substitution pattern of halogens at the C2 and C6 positions. The transformation to the diiodo analogue can be achieved via a halogen exchange reaction, most notably the Finkelstein reaction. wikipedia.orgbyjus.comiitk.ac.in This reaction typically involves treating the dichloro- or dibromo-precursor with an iodide salt, such as sodium iodide (NaI), in a suitable polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF). wikipedia.orgiitk.ac.in The reaction is driven to completion by the precipitation of the less soluble sodium chloride or bromide from the reaction mixture. wikipedia.orgbyjus.com

For aromatic systems, this halogen exchange, often termed an "aromatic Finkelstein reaction," can be more challenging and may require catalysis. Catalysts such as copper(I) iodide in combination with diamine ligands, or nickel bromide with tri-n-butylphosphine, have been shown to facilitate the substitution of aryl chlorides and bromides with iodides. wikipedia.org

| Precursor | Reagents | Solvent | Conditions | Product |

| 2,6-Dichloropyridin-3-amine | Sodium Iodide (NaI) | Acetone or DMF | Heat | 2,6-Diiodopyridin-3-amine |

| 2,6-Dibromopyridin-3-amine | Sodium Iodide (NaI) | Acetone or DMF | Heat | 2,6-Diiodopyridin-3-amine |

Indirect Synthetic Routes via Precursor Functionalization

Indirect routes involve multi-step sequences where precursor molecules are systematically functionalized to build the target compound.

Diazotization-Mediated Iodination Strategies for Aminopyridines

Diazotization reactions provide a powerful method for introducing a variety of functional groups onto an aromatic ring, including iodine, by converting a primary amino group into a diazonium salt. organic-chemistry.org This intermediate can then be readily displaced by a nucleophile. To synthesize 2,6-Diiodopyridin-3-amine using this strategy, a suitable precursor such as 2,6-diaminopyridine (B39239) would be required. One of the amino groups would need to be selectively transformed.

A more plausible pathway would start with a diaminopyridine that can be selectively diazotized. For instance, if a precursor like 2-amino-6-iodopyridin-3-amine were available, the remaining amino group at the C2 position could be converted to a diazonium salt and subsequently substituted with iodide. The standard procedure involves treating the aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures, followed by the addition of an iodide source like potassium iodide (KI). organic-chemistry.orgtpu.ru Modern variations of this method aim to use milder and more environmentally friendly conditions, such as employing sulfonic acid-based cation-exchange resins in water. researchgate.net

| Precursor | Reagents | Key Intermediate | Product |

| 2-Amino-6-iodopyridin-3-amine | 1. NaNO₂, HCl (aq), 0-5°C 2. KI | Pyridine-2-diazonium salt | 2,6-Diiodopyridin-3-amine |

| 2,6-Diamino-3-iodopyridine | 1. NaNO₂, HCl (aq), 0-5°C 2. KI | Pyridine-diazonium salt | 2,6-Diiodopyridin-3-amine |

Halogen Exchange Reactions for Diiodopyridine Formation

As mentioned in section 2.1.2, halogen exchange is a primary tool for synthesizing iodoarenes from other haloarenes. The Finkelstein reaction is a classic Sₙ2 reaction involving the exchange of one halogen for another. wikipedia.orgbyjus.com In the context of synthesizing 2,6-Diiodopyridin-3-amine, this method is highly effective when starting from precursors like 2,6-Dichloropyridin-3-amine or 2,6-Dibromopyridin-3-amine.

The success of the reaction relies on Le Chatelier's principle; using sodium iodide in acetone is effective because while NaI is soluble, the resulting NaCl and NaBr are not, thus driving the equilibrium towards the formation of the iodo-substituted product. byjus.comjk-sci.com While the classic Finkelstein reaction works best for alkyl halides, it has been adapted for aryl halides, sometimes requiring metal catalysis (e.g., Cu(I) or Ni) to proceed efficiently. wikipedia.orgjk-sci.com

Advanced Synthetic Techniques for Amino- and Halogenated Pyridines

Modern organic synthesis has introduced advanced techniques that offer improved efficiency, selectivity, and milder reaction conditions for the preparation of functionalized pyridines.

Rhodium-catalyzed synthesis represents one such advancement, where multisubstituted aminopyridines can be constructed. These methods may involve the reaction of vinyl azides and isonitriles in the presence of a Rhodium catalyst to build the pyridine core, followed by further functionalization. nih.gov

Copper-catalyzed Goldberg reactions provide an efficient method for C-N bond formation, allowing for the synthesis of N-substituted aminopyridines from halopyridines (e.g., 2-bromopyridine) and amides. This could be applied to introduce the amino group onto a diiodopyridine scaffold. nih.gov

C-H activation is a powerful strategy that allows for the direct functionalization of carbon-hydrogen bonds. Palladium- or Rhodium-catalyzed C-H functionalization can be used for the regioselective arylation or halogenation of pyridine rings, often guided by a directing group. mdpi.com For instance, a directing group at the C3 position could potentially guide iodination to the C2 and C6 positions under specific catalytic conditions.

Nucleophilic Aromatic Substitution (SNAr) in Polyhalogenated Pyridines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic systems like pyridine. The presence of halogen atoms, particularly at the C2, C4, and C6 positions, activates the ring for attack by nucleophiles. However, the synthesis of 3-amino-substituted pyridines from unactivated 2,6-dihalopyridines often requires modern catalytic methods due to the moderate reactivity of the substrates.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become a powerful and versatile tool for forming carbon-nitrogen bonds. wikipedia.orgnih.gov This reaction allows for the amination of aryl halides, including challenging substrates like dihalopyridines, under relatively mild conditions with a broad range of amine coupling partners. wikipedia.org The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the aminated product. wikipedia.org

In the context of synthesizing precursors for 2,6-Diiodopyridin-3-amine, the Buchwald-Hartwig amination can be applied to 2,6-dihalopyridines. For instance, the reaction of 2,6-dichloropyridine (B45657) or 2,6-dibromopyridine (B144722) with an ammonia (B1221849) equivalent or a protected amine can yield 2,6-dihalo-3-aminopyridine intermediates. Studies on the Pd-catalyzed amination of 2,6-dihalopyridines have demonstrated the feasibility of these transformations, with the choice of ligand, base, and reaction conditions being crucial for achieving high yields and selectivity. cas.cz For example, the reaction of 2,6-dichloropyridine with polyamines in the presence of a Pd(dba)₂/BINAP catalyst system has been shown to produce mono- and di-aminated products. cas.cz

Subsequent halogen exchange reactions, such as an aromatic Finkelstein reaction, could then be employed to convert the chloro or bomo substituents to the desired iodo groups. chemicalbook.com This two-step sequence—catalytic amination followed by halogen exchange—provides a viable, albeit indirect, pathway to the target molecule's core structure.

| Starting Material | Amine/Nucleophile | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

| 2,6-Dibromopyridine | Tetraamine | Pd(dba)₂ / BINAP | NaOtBu | Dioxane | Monoaminated Product | 48% |

| 2,6-Dichloropyridine | Tetraamine | Pd(dba)₂ / BINAP | NaOtBu | Dioxane | Monoaminated Product | 43% |

| 2,6-Dibromopyridine | Aniline (B41778) | CuI | K₂CO₃ | Microwave | 2,6-Dianilinopyridine | 43% |

| 2,6-Dibromopyridine | Sterically demanding amines | None (Thermal) | None | None | 2,6-Diaminopyridines | 79% |

This table presents representative data from various studies on the amination of dihalopyridines and is for illustrative purposes. Conditions and yields are substrate-dependent. Data sourced from references cas.cznih.gov.

Regioselective C-H Halogenation via Activated Intermediates (e.g., Zincke Imine Derivatives)

Direct and selective halogenation of pyridine C-H bonds is a significant challenge in synthetic chemistry due to the electron-deficient nature of the ring, which makes it resistant to electrophilic aromatic substitution. nih.gov Specifically, functionalization at the C3 position is notoriously difficult. nih.govnsf.gov A powerful strategy to overcome this involves temporarily disrupting the aromaticity of the pyridine ring to form a more reactive, electron-rich intermediate. nsf.govresearchgate.net

A notable example of this approach is the halogenation of pyridines through Zincke imine intermediates. nih.govnsf.gov This method involves a sequence of ring-opening, halogenation, and ring-closing. nsf.govchemrxiv.org The process begins with the activation of the pyridine nitrogen, typically forming a pyridinium (B92312) salt. This activated intermediate then reacts with a secondary amine (e.g., dibenzylamine) to open the pyridine ring, forming a highly colored, acyclic azatriene known as a Zincke imine. nsf.gov This transformation converts the electron-deficient heterocycle into a series of polarized, electron-rich alkenes that are susceptible to electrophilic attack. nsf.govalfa-chemistry.com

The Zincke imine intermediate readily undergoes regioselective halogenation with common electrophilic halogen sources like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS). chemrxiv.org The reaction exhibits high selectivity for the 3-position of the original pyridine ring. nsf.govchemrxiv.org Following halogenation, the intermediate is treated with an acid or heated in the presence of an ammonium (B1175870) salt to facilitate ring-closing and elimination of the secondary amine, thereby regenerating the aromatic pyridine ring, now functionalized at the C3-position. chemrxiv.org

Experimental and computational studies have revealed that the selectivity-determining step can vary depending on the halogen used. nih.govnsf.gov For chlorination and bromination, the initial irreversible C-Hal bond formation is the selectivity-determining step. nsf.gov In contrast, for iodination, the C-I bond formation is reversible, and the subsequent deprotonation step dictates the high regioselectivity observed. nih.govnsf.gov This methodology provides a robust and mild route to a diverse array of 3-halopyridines, which are valuable synthetic intermediates. nsf.gov

| Pyridine Substrate | Halogenating Agent | Key Conditions | Product | Yield (%) |

| 2-Phenylpyridine | NIS | 1. Tf₂O, Ph(Bn)NH2. NIS3. NH₄OAc, EtOH, 60 °C | 3-Iodo-2-phenylpyridine | 81% |

| 2-Phenylpyridine | NBS | 1. Tf₂O, Ph(Bn)NH2. NBS3. NH₄OAc, EtOH, 60 °C | 3-Bromo-2-phenylpyridine | 68% |

| 3-Phenylpyridine | NIS | 1. Tf₂O, Ph(Bn)NH2. NIS, TFA3. NH₄OAc, EtOH, 60 °C | 3-Iodo-5-phenylpyridine | 76% |

| 4-(t-Butyl)pyridine | NIS | 1. Tf₂O, Ph(Bn)NH2. NIS3. NH₄OAc, EtOH, 60 °C | 3-Iodo-4-(t-butyl)pyridine | 85% |

This table summarizes findings from studies on the 3-selective halogenation of pyridines via Zincke imine intermediates. Conditions and yields are substrate-specific. Data sourced from references nsf.govchemrxiv.org.

Reactivity and Functionalization of 2,6 Diiodopyridin 3 Amine

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. wikipedia.org For 2,6-diiodopyridin-3-amine, these reactions provide a powerful means to introduce diverse functional groups at the 2- and 6-positions of the pyridine (B92270) ring.

Palladium-Catalyzed Carbon-Carbon Bond Formation

Palladium-catalyzed reactions are among the most widely used methods for forging new carbon-carbon bonds. nih.gov The reactivity of the carbon-iodine bonds in 2,6-diiodopyridin-3-amine makes it an excellent substrate for these transformations.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide. libretexts.orgorganic-chemistry.org This reaction is highly valued for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids. libretexts.orgsnnu.edu.cn In the context of 2,6-diiodopyridin-3-amine, this reaction allows for the introduction of aryl, heteroaryl, or vinyl groups.

Research has demonstrated the successful application of Suzuki-Miyaura coupling to di- and tri-substituted pyridines. For instance, the coupling of 3-chloro-2,6-dimethylphenylboronic acid under specific conditions highlights the feasibility of such transformations. nih.gov The choice of palladium precursor, ligand, and base is crucial for achieving high yields and selectivity. nih.gov For example, using precatalysts like P1 or P2 with ligands such as SPhos and XPhos has been shown to be effective for the coupling of challenging substrates like unprotected nitrogen-rich heterocycles. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Conditions

| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 3-Chloroindazole | 5-Indole boronic acid | Pd2dba3 / XPhos | K3PO4 | Dioxane/H2O | 100 | 56 |

| 3-Chloroindazole | 5-Indole boronic acid | P2 / SPhos | K3PO4 | Dioxane/H2O | 100 | 80 |

Data sourced from studies on related heterocyclic systems, illustrating common conditions applicable to dihalopyridines. nih.gov

The Stille coupling reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organohalide. organic-chemistry.orgwikipedia.org A key advantage of Stille coupling is the stability of organotin reagents to air and moisture. libretexts.orgsigmaaldrich.com This reaction provides another effective route for the functionalization of 2,6-diiodopyridin-3-amine, allowing for the introduction of various organic fragments. ikm.org.mymdpi.com

The mechanism of the Stille reaction involves three primary steps: oxidative addition of the organohalide to the palladium(0) catalyst, transmetalation with the organotin reagent, and reductive elimination to yield the final product and regenerate the catalyst. wikipedia.org The reaction conditions, including the choice of palladium catalyst, ligands, and solvent, significantly influence the reaction's efficiency. ikm.org.my

Table 2: General Conditions for Stille Coupling

| Organohalide | Organotin Reagent | Catalyst | Solvent | Temp (°C) |

| Aryl Iodide | Vinyl Tributyltin | [PdCl2[4,4′-bis-(RfCH2OCH2)-2,2′-bpy] | NMP | 120-150 |

| Aryl Bromide | Aryl Stannane | Pd(OAc)2 / Dabco | DMF | 80 |

This table presents generalized conditions from various Stille coupling studies. organic-chemistry.orgmdpi.com

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for introducing alkynyl groups onto the pyridine ring of 2,6-diiodopyridin-3-amine. libretexts.org The reaction is typically carried out under mild conditions, often at room temperature, with an amine base that also serves as a solvent. wikipedia.org

Studies on dihalogenated aminopyridines have demonstrated the utility of Sonogashira coupling. For example, double Sonogashira reactions on 2-amino-3,5-diiodopyridine have been used to synthesize trisubstituted 7-azaindoles. nih.gov Sequential Sonogashira couplings on similar substrates also allow for the controlled introduction of different alkynyl groups. nih.gov

Table 3: Conditions for Sonogashira Coupling

| Substrate | Alkyne | Catalyst System | Base | Solvent |

| Aryl Halide | Terminal Alkyne | Pd(0) / Cu(I) | Amine | Amine or DMF |

| Dihaloaryl | Terminal Alkyne | PdCl2(PPh3)2 / CuI | Et3N | THF |

General conditions derived from literature on Sonogashira reactions. wikipedia.orgnih.gov

A significant challenge and opportunity in the functionalization of dihalogenated pyridines is achieving site-selectivity, where one halogen is reacted preferentially over the other. rsc.org In the case of 2,6-diiodopyridin-3-amine, the electronic and steric environment around the two iodine atoms can be exploited to control the regioselectivity of cross-coupling reactions.

The relative reactivity of the C-I bonds can be influenced by factors such as the nature of the catalyst, the ligands, the reaction temperature, and the specific coupling partners. rsc.orgresearchgate.net For instance, in Suzuki-Miyaura couplings of polyhalogenated heterocycles, the position of substitution is often dictated by a combination of electronic effects (e.g., electron-withdrawing or -donating groups on the ring) and steric hindrance. rsc.org Similarly, in Sonogashira reactions of tetrachloropyrimidines, site-selectivity has been achieved, allowing for the synthesis of non-symmetrical products. researchgate.net This principle can be extended to diiodopyridines to achieve selective mono-functionalization, followed by a second, different coupling reaction at the remaining iodo-position. This stepwise approach allows for the synthesis of unsymmetrically substituted pyridines.

Recent advancements have also explored copper-catalyzed methods for site-selective C-H arylation and alkynylation of allenes, which could potentially be adapted for the functionalization of heterocycles. dicp.ac.cn Furthermore, photoredox and nickel dual catalysis has been employed for the site-selective arylation of trialkylamines, demonstrating the potential of modern catalytic systems to address selectivity challenges. nih.gov

The outcome of a palladium-catalyzed cross-coupling reaction, particularly its regioselectivity, is heavily dependent on the nature of the catalytic species in solution. nih.gov The choice of ligand bound to the palladium center is a critical factor in controlling the catalyst's activity and selectivity. mit.edunih.gov

Bulky and electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos), have been shown to be highly effective in promoting challenging coupling reactions, including those involving sterically hindered substrates or less reactive halides. nih.govmit.edu The design of ligands can influence the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle, thereby affecting which C-I bond in 2,6-diiodopyridin-3-amine reacts first. wikipedia.org

For instance, in the Suzuki-Miyaura coupling of heteroaryl halides, the use of specific palladium precatalysts combined with sophisticated ligands can overcome the inhibitory effects of nitrogen-containing substrates and achieve high yields. nih.gov Computational studies and mechanistic investigations are increasingly being used to understand the role of catalyst speciation and to rationally design ligands for improved regioselectivity in complex systems. nih.gov

Palladium-Catalyzed Carbon-Nitrogen Bond Formation (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination has become a cornerstone of modern synthetic chemistry for forging carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction is highly effective for the amination of aryl and heteroaryl halides, including substrates like 2,6-diiodopyridin-3-amine. wikipedia.orgacs.org The reaction mechanism typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.orgillinois.edu

The Buchwald-Hartwig reaction demonstrates considerable scope with respect to the amine coupling partner, allowing the introduction of a wide array of nitrogen-based functionalities onto the diiodopyridine scaffold. Both primary and secondary amines, encompassing aliphatic and aromatic (anilines) variants, can be successfully coupled. acs.orgorganic-chemistry.org The choice of palladium precursor, ligand, base, and solvent is critical for achieving high yields. Common catalyst systems involve a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ combined with a phosphine ligand. thieme-connect.comcas.cz Bidentate phosphine ligands such as BINAP and DPPF were instrumental in early developments for extending the reaction to primary amines. wikipedia.org More recently, sterically hindered, electron-rich monophosphine ligands developed by Buchwald and Hartwig have further expanded the reaction's scope and efficiency, enabling couplings under milder conditions. libretexts.orgorganic-chemistry.org

The reaction can be used to synthesize complex polyazamacrocycles by reacting 2,6-dihalopyridines with polyamines. cas.cz The use of aqueous ammonia (B1221849) or ammonia equivalents, such as lithium bis(trimethylsilyl)amide, allows for the direct synthesis of primary arylamines from aryl halides. organic-chemistry.org

Table 1: Examples of Buchwald-Hartwig Amination on Halopyridines This table is illustrative and based on typical conditions reported for halopyridines.

| Halopyridine Substrate | Amine Source | Catalyst System (Pd Source/Ligand) | Base | Typical Product |

|---|---|---|---|---|

| 2,6-Dibromopyridine (B144722) | Linear Polyamines | Pd(dba)₂ / BINAP | NaOtBu | Pyridine-containing Polyazamacrocycles cas.cz |

| 2-Fluoro-4-iodopyridine | Aromatic/Aliphatic Amines | Pd(OAc)₂ / BINAP | K₂CO₃ | 4-Amino-2-fluoropyridine derivatives thieme-connect.com |

| 2-Chloro-5-iodopyridine | Anilines | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 2-Chloro-5-(phenylamino)pyridine thieme-connect.com |

| Aryl Chlorides | Primary Amines | Pd(dba)₂ / L5 (Buchwald Ligand) | NaOtBu | N-Aryl Amines acs.org |

A primary challenge in the functionalization of polyhalogenated heterocycles like 2,6-diiodopyridin-3-amine is achieving site-selectivity. nih.gov This can manifest in two ways: differentiation between non-equivalent halogen atoms, or controlled mono- versus di-substitution of equivalent halogens. In 2,6-diiodopyridin-3-amine, the two iodine atoms are chemically equivalent, making the main challenge the selective formation of the mono-aminated product, 2-amino-6-iodopyridine-3-amine, over the di-aminated product.

Several strategies are employed to control selectivity:

Stoichiometry Control: Using a limited amount of the amine nucleophile can favor mono-substitution. However, this often results in incomplete conversion of the starting material and a mixture of products that requires difficult separation.

Catalyst and Ligand Choice: The structure of the phosphine ligand plays a crucial role. Bulky, sterically demanding ligands can hinder the second substitution event after the first amination has occurred, thereby increasing the yield of the mono-substituted product. nih.govcam.ac.uk For instance, the use of XANTPHOS has been reported for selective amination. thieme-connect.com

Reaction Conditions: Lowering the reaction temperature or using a milder base can sometimes enhance selectivity by slowing down the rate of the second amination relative to the first. thieme-connect.de

Halogen Reactivity: The inherent reactivity order of halogens in palladium-catalyzed couplings (I > Br > Cl > F) is a key principle for achieving selectivity in mixed-halogen systems. thieme-connect.comthieme-connect.com For example, in 2-chloro-5-iodopyridine, amination occurs selectively at the more reactive C-I bond. thieme-connect.com While not applicable to 2,6-diiodopyridin-3-amine itself, this principle is fundamental in the broader context of polyhalogenated systems. rsc.orgrsc.org

Research has shown that in perchloropyridine, Pd-catalyzed arylation occurs selectively at the C2 and C6 positions over the C4 position, highlighting the electronic and steric factors that govern reactivity even in highly halogenated systems. nih.gov

Copper-Catalyzed Cross-Coupling Methodologies

As an alternative to palladium, copper-catalyzed cross-coupling reactions, often referred to as Ullmann or Ullmann-type reactions, provide a powerful method for C-N bond formation. wikipedia.orgorganic-chemistry.org These reactions are attractive due to the lower cost and toxicity of copper compared to palladium. beilstein-journals.org Traditional Ullmann conditions often required harsh conditions (high temperatures, stoichiometric copper), but modern protocols utilize catalytic amounts of a copper salt (e.g., CuI) with a ligand, such as a diamine (e.g., DMEDA) or an amino acid, allowing the reaction to proceed under much milder conditions. wikipedia.orgbeilstein-journals.orgnih.gov

For a substrate like 2,6-diiodopyridin-3-amine, copper-catalyzed amination offers a viable route to introduce various amine nucleophiles. The general mechanism is believed to involve a Cu(I) species which coordinates to the amine and the aryl halide. nih.gov The scope of the Ullmann amination includes primary and secondary aliphatic and aromatic amines, amides, and nitrogen-containing heterocyles. rsc.orgrsc.orgsioc-journal.cn

Studies on 2,5-dihalopyridines have demonstrated that copper-catalyzed amination can be highly selective. For instance, in 2-bromo-5-iodopyridine, amination occurs exclusively at the more reactive C-I bond position. rsc.orgrsc.org This highlights the chemoselectivity achievable with copper catalysis based on the C-X bond dissociation energy. This methodology is operationally simple and avoids the use of expensive and air-sensitive phosphine ligands often required in palladium catalysis. rsc.orgrsc.org

Table 2: Comparison of Palladium and Copper-Catalyzed Aminations

| Feature | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Ullmann-Type) |

|---|---|---|

| Catalyst | Pd(0) complexes, often with phosphine ligands. wikipedia.org | Cu(I) salts (e.g., CuI), often with N- or O-based ligands. wikipedia.orgbeilstein-journals.org |

| Ligands | Electron-rich, bulky phosphines (e.g., XPhos, SPhos, BINAP). organic-chemistry.orgthieme-connect.com | Diamines, amino acids, phenanthrolines. beilstein-journals.orgnih.gov |

| Reaction Conditions | Often milder, but can require inert atmosphere due to air-sensitive ligands. thieme-connect.de | Traditionally harsh, but modern methods are milder; often more tolerant to air. wikipedia.orgbeilstein-journals.orgnih.gov |

| Substrate Scope | Extremely broad for both amine and halide (Cl, Br, I, OTf). libretexts.orgorganic-chemistry.org | Very broad, particularly effective for aryl iodides and bromides. rsc.orgrsc.orgsioc-journal.cn |

| Cost | Higher, due to palladium and specialized phosphine ligands. rsc.org | Lower, due to abundance of copper. rsc.orgbeilstein-journals.org |

Nucleophilic Substitution and Derivatization at Pyridine Ring

Beyond metal-catalyzed reactions, the pyridine ring of 2,6-diiodopyridin-3-amine can be functionalized through nucleophilic substitution pathways, which may or may not involve the direct displacement of the iodo groups.

Aromatic nucleophilic substitution on unactivated aryl halides can proceed through a highly reactive aryne intermediate via an elimination-addition mechanism. govtpgcdatia.ac.inmasterorganicchemistry.com For 2,6-diiodopyridin-3-amine, this would involve the formation of a pyridyne (didehydropyridine). This reaction is typically induced by a very strong base, such as sodium amide (NaNH₂) in liquid ammonia or an organolithium reagent like phenyllithium. govtpgcdatia.ac.inwikipedia.org

The mechanism begins with the base abstracting a proton from the pyridine ring ortho to one of the iodine atoms (i.e., at the C4 or C5 position). This is followed by the elimination of the adjacent iodide ion to form a strained triple bond within the ring—the pyridyne intermediate. wikipedia.org Two potential pyridynes could form from 2,6-diiodopyridin-3-amine: 3-amino-6-iodo-2,4-pyridyne or 3-amino-6-iodo-4,5-pyridyne.

Once formed, the pyridyne is rapidly attacked by a nucleophile present in the reaction mixture (e.g., the amide ion, NH₂⁻). The nucleophile can add to either carbon of the aryne triple bond. Subsequent protonation yields the final product. A key feature of this mechanism is that the incoming nucleophile does not necessarily attach to the carbon that originally bore the leaving group, a phenomenon known as cine substitution. govtpgcdatia.ac.inwikipedia.org For example, reaction of 4-bromopyridine (B75155) with sodium amide gives a mixture of 3-aminopyridine (B143674) and 4-aminopyridine, demonstrating the intermediacy of 3,4-pyridyne. wikipedia.org This lack of regiocontrol can lead to isomeric product mixtures, which is a significant consideration in synthetic design.

The interaction of 2,6-diiodopyridin-3-amine with strong organometallic nucleophiles like Grignard (RMgX) or organolithium (RLi) reagents can lead to several outcomes, depending on the specific reagent and reaction conditions.

Halogen-Metal Exchange: This is a very common reaction pathway, particularly with organolithium reagents at low temperatures. An organolithium compound (e.g., n-BuLi) can exchange its lithium atom for one of the iodine atoms on the pyridine ring. Given the higher reactivity of C-I bonds, this exchange is generally facile. This would transform 2,6-diiodopyridin-3-amine into a lithiated pyridine species, such as 3-amino-6-iodo-2-lithiopyridine. This new organometallic intermediate is a powerful nucleophile itself and can be trapped with various electrophiles to introduce a wide range of substituents at the C2 (or C6) position.

Deprotonation/Pyridyne Formation: As discussed previously, strong, non-nucleophilic bases or organolithium reagents can act as a base to deprotonate a ring proton, leading to the formation of a pyridyne intermediate. govtpgcdatia.ac.in The outcome often depends on a competition between halogen-metal exchange and deprotonation, which can be influenced by temperature and the specific organometallic reagent used.

Nucleophilic Addition to the Ring: Direct nucleophilic addition of a Grignard or organolithium reagent to the C=N bond of the pyridine ring is also a possibility, though it is generally less favored in neutral pyridines compared to pyridinium (B92312) salts or pyridines bearing strong electron-withdrawing groups.

The reactivity is a delicate balance of these pathways. For instance, treatment with PhLi could lead to either halogen-metal exchange or deprotonation to form a pyridyne, which would then be trapped by another equivalent of PhLi. govtpgcdatia.ac.in Careful control of reaction conditions is therefore essential to direct the reaction toward the desired product.

Deprotonative Functionalization with Electrophiles

Deprotonative functionalization, also known as directed metalation, is a powerful strategy for introducing substituents onto aromatic and heterocyclic rings. This process typically involves the use of a strong base to abstract a proton, generating a highly reactive organometallic intermediate that can then react with a variety of electrophiles. usp.br For pyridine derivatives, the position of metalation is often directed by existing substituents. usp.brgrafiati.com

In the case of 2,6-Diiodopyridin-3-amine, the most acidic proton after the amine N-H is likely the C-4 proton, influenced by the adjacent iodine and amino groups. Reaction with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) could selectively deprotonate this position. The resulting lithiated intermediate can then be quenched with an electrophile to introduce a new functional group at the C-4 position. While this is a well-established principle for functionalizing pyridines, specific documented examples for 2,6-Diiodopyridin-3-amine require further investigation. usp.brgrafiati.com The general transformation illustrates a key pathway for elaborating the pyridine core.

Reactivity of the Amine Functional Group

The primary amine group at the C-3 position of 2,6-Diiodopyridin-3-amine is a key site for nucleophilic reactions. Its reactivity allows for the straightforward introduction of a wide array of substituents, significantly altering the molecule's properties and enabling its use in the construction of more complex chemical architectures.

N-Alkylation and N-Acylation Reactions

N-alkylation and N-acylation are fundamental transformations of primary amines. researchgate.net N-alkylation involves the reaction of the amine with an alkyl halide, forming a new carbon-nitrogen bond. wikipedia.org This reaction can be challenging to control, as the resulting secondary amine is often more nucleophilic than the starting primary amine, potentially leading to over-alkylation and the formation of tertiary amines or even quaternary ammonium (B1175870) salts. wikipedia.orgmasterorganicchemistry.com However, for specific applications, such as the synthesis of N-methylated derivatives, controlled conditions can yield the desired product. nih.gov

N-acylation, the reaction of the amine with an acylating agent like an acid chloride or anhydride, is typically a more straightforward and high-yielding reaction. This process converts the basic amine into a neutral amide, which can serve as a protective group or as a key structural element in a larger molecule. A well-documented analogue is the acylation of 5-bromo-2-methylpyridin-3-amine (B1289001) with acetic anhydride, which proceeds efficiently to give the corresponding acetamide. mdpi.com This reaction serves as a reliable method for modifying the amine group on the 2,6-diiodopyridin-3-amine scaffold. mdpi.com

| Reactant | Reagent | Product | Conditions | Yield | Reference |

| 5-bromo-2-methylpyridin-3-amine | Acetic Anhydride, H₂SO₄ (cat.) | N-[5-bromo-2-methylpyridin-3-yl]acetamide | Acetonitrile, 60 °C | Good | mdpi.com |

This table presents data for an analogous N-acylation reaction, illustrating a typical protocol applicable to 2,6-Diiodopyridin-3-amine.

Derivatization for Complex Scaffold Construction

The functional groups of 2,6-Diiodopyridin-3-amine make it an excellent starting material for building complex molecular scaffolds, particularly those of interest in medicinal chemistry and materials science. smolecule.comguidechem.com A common strategy involves a multi-step sequence where the different reactive sites of the molecule are addressed sequentially.

For instance, the amine group can first be protected via N-acylation, as described previously. mdpi.com This modification not only prevents unwanted side reactions in subsequent steps but also introduces a new functional moiety. With the amine group protected, the two iodine atoms on the pyridine ring become the primary sites for further functionalization. These iodo-substituents are excellent leaving groups in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.com

This allows for the efficient formation of carbon-carbon bonds, linking the diiodopyridine core to various aryl or heteroaryl groups. Research on the related compound, N-[5-bromo-2-methylpyridin-3-yl]acetamide, demonstrates its successful use in Suzuki cross-coupling reactions with a range of arylboronic acids to produce novel biaryl pyridine derivatives in moderate to good yields. mdpi.com This two-step process—acylation followed by cross-coupling—is a powerful method for transforming a simple starting material into a diverse library of complex molecules. mdpi.comrsc.org

| Starting Material | Coupling Partner | Product | Catalyst / Base | Yield | Reference |

| N-[5-bromo-2-methylpyridin-3-yl]acetamide | Phenylboronic acid | N-[2-methyl-5-phenylpyridin-3-yl]acetamide | Pd(PPh₃)₄ / K₃PO₄ | 72% | mdpi.com |

| N-[5-bromo-2-methylpyridin-3-yl]acetamide | 4-Methoxyphenylboronic acid | N-[5-(4-methoxyphenyl)-2-methylpyridin-3-yl]acetamide | Pd(PPh₃)₄ / K₃PO₄ | 78% | mdpi.com |

| N-[5-bromo-2-methylpyridin-3-yl]acetamide | 3,5-Difluorophenylboronic acid | N-[5-(3,5-difluorophenyl)-2-methylpyridin-3-yl]acetamide | Pd(PPh₃)₄ / K₃PO₄ | 65% | mdpi.com |

This table showcases the derivatization of an analogous bromo-acetamide pyridine via Suzuki coupling, a strategy directly applicable to the iodo-analogue for complex scaffold construction.

Advanced Applications As a Synthetic Building Block

Construction of Complex Heterocyclic Systems

The unique arrangement of reactive sites on the 2,6-diiodopyridin-3-amine scaffold provides a robust platform for synthesizing more elaborate heterocyclic structures. The two iodine atoms serve as effective handles for introducing a variety of substituents through well-established catalytic methods.

Synthesis of Polysubstituted Pyridine (B92270) and Quinoline (B57606) Derivatives

The generation of polysubstituted pyridines is a primary application of 2,6-diiodopyridin-3-amine, leveraging the power of transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bonds are particularly reactive, making them ideal electrophilic partners in reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the sequential and controlled installation of aryl, alkyl, or amino groups onto the pyridine core. nih.gov

The distinct reactivity profile of different halogens can be exploited for chemoselective synthesis. In scaffolds containing multiple types of halogens, the order of reactivity in palladium-catalyzed reactions is generally I > Br > Cl, enabling stepwise functionalization. nih.gov For 2,6-diiodopyridin-3-amine, the two identical iodo groups offer the potential for symmetric disubstitution in a single step or, with careful control of stoichiometry, mono-substitution followed by a second, different coupling reaction. This modular approach is highly valuable in creating libraries of compounds for discovery research. nih.gov For instance, a strategy used for preparing 2,6-diphenyl substituted imidazo[4,5-b]pyridines involved optimizing Suzuki coupling conditions to build the complex heterocyclic scaffold, demonstrating the utility of such reactions on related pyridine systems. mdpi.com

While the compound is an excellent precursor for substituted pyridines, its direct use in traditional quinoline syntheses like the Friedländer or Combes reactions is less common, as these methods typically require an ortho-aminoaryl ketone or aniline (B41778) starting material, respectively. google.comorganic-chemistry.org However, the functional groups on the pyridine ring can be used to build fused ring systems through multi-step sequences.

Table 1: Potential Cross-Coupling Reactions using 2,6-Diiodopyridin-3-amine

| Reaction Type | Reagent Partner | Catalyst System (Typical) | Resulting Linkage |

| Suzuki Coupling | Aryl/Alkyl Boronic Acid | Pd(PPh₃)₄, PdCl₂(dppf) | C-C (Aryl/Alkyl) |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | C-C (Alkynyl) |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃, Ligand (e.g., BINAP) | C-N |

| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃ | C-C (Alkenyl) |

Incorporation into Macrocyclic and Supramolecular Architectures

The 2,6-disubstitution pattern of the pyridine core is geometrically ideal for the synthesis of macrocycles. wur.nlrsc.org By reacting 2,6-diiodopyridin-3-amine with a difunctional linker molecule in a double coupling reaction, macrocyclic structures can be formed. For example, a [1+1] macrocyclization could be achieved with a molecule containing two terminal alkyne or two boronic acid groups. This strategy is a cornerstone of supramolecular chemistry, where macrocyclic hosts are designed for molecular recognition and sensing. mdpi.com

Research on related 2,6-diamidopyridine building blocks shows they can form hexagonal macrocycles through a [3+3] condensation, creating receptors with a high affinity for specific ions. wur.nlrsc.org This demonstrates the utility of the 2,6-pyridine motif in directing the formation of well-defined, pre-organized cyclic structures. The amino group at the 3-position of 2,6-diiodopyridin-3-amine can also participate in directing supramolecular assembly through hydrogen bonding, further enhancing its potential in creating complex, non-covalently bonded structures. nih.govresearchgate.net The formation of large Schiff base macrocycles has been shown to be templated by metal ions, suggesting another route for controlling the assembly of complex structures from pyridine-based precursors. nih.gov

Role in Medicinal Chemistry and Agrochemical Development (Focus on Scaffold Synthesis)

Heterocyclic compounds, particularly those containing nitrogen, are foundational to medicinal chemistry and agrochemical development. nih.govlifechemicals.com The pyridine scaffold is considered a "privileged structure" due to its presence in numerous therapeutic agents and its ability to act as a bioisostere for a benzene (B151609) ring while improving properties like water solubility. nih.gov

2,6-Diiodopyridin-3-amine is a powerful scaffold for building new chemical entities for biological screening. The 3-amino group is a key pharmacophoric feature, capable of acting as a hydrogen bond donor or acceptor, while the 2- and 6-positions serve as vectors for introducing diversity. lifechemicals.com Using the cross-coupling reactions described previously, a multitude of substituents can be attached at the iodo-positions, allowing for systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity against a biological target. mdpi.com

This approach has been successfully used to prepare libraries of related compounds, such as 2,6-disubstituted imidazo[4,5-b]pyridines, which have shown significant antiproliferative activity against cancer cell lines. mdpi.com Similarly, various pyranopyrimidine analogs, which are also heterocyclic scaffolds, have been investigated for their medicinal properties. nih.gov The core structure of 2,6-dihalogenated-3-aminopyridines is therefore a key intermediate in the synthesis of potentially active compounds for both pharmaceutical and agrochemical applications. smolecule.com

Precursor for Advanced Materials and Ligands in Catalysis

The electronic properties and rigid structure of the pyridine ring make it a desirable component in advanced materials and as a core for designing ligands for catalysis.

Ligand Design for Transition Metal Catalysis

The design of ligands is crucial for controlling the reactivity and selectivity of transition metal catalysts. rsc.org The 2,6-disubstituted pyridine framework is a classic platform for creating "pincer" ligands. Starting from 2,6-diiodopyridin-3-amine, the two iodine atoms can be displaced by donor groups, such as phosphines (via reaction with secondary phosphines) or other coordinating moieties, to create tridentate ligands that bind to a metal center in a meridional fashion.

The central pyridine nitrogen atom is a key coordinating site, while the flanking donor groups complete the chelation. The 3-amino group can be used to tune the electronic properties of the ligand or to introduce further functionality, such as hydrogen-bonding capabilities or a point of attachment for immobilization. Schiff base ligands derived from related aminopyridine structures have been used to form stable complexes with a variety of transition metals, including Cu(II), Co(II), Ni(II), and Mn(II), which show potential applications in catalysis and as antimicrobial agents. nih.govjscimedcentral.com The synthesis of terpyridine ligands, which are highly important in supramolecular and materials chemistry, often relies on the coupling of substituted pyridine building blocks, highlighting the importance of functionalized pyridine precursors. researchgate.net

Computational Chemistry in the Study of 2,6 Diiodopyridin 3 Amine Reactivity and Synthesis

Quantum Chemical Approaches to Reaction Mechanism Elucidation

The elucidation of reaction mechanisms at a molecular level is a cornerstone of computational chemistry. For substrates like 2,6-diiodopyridin-3-amine, which possess multiple reactive sites, understanding the precise pathway of a reaction is crucial for controlling its outcome.

Palladium-catalyzed cross-coupling reactions are fundamental for C-C bond formation, and the mechanism typically involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.govacs.org Oxidative addition, where the C-I bond of 2,6-diiodopyridin-3-amine adds to a low-valent metal center (typically Pd(0)), is often the rate-determining and selectivity-determining step. acs.org DFT calculations have been instrumental in dissecting this critical step for related dihalopyridine systems. researchgate.netnih.gov

Two primary mechanisms for oxidative addition at Pd(0) have been identified computationally: a three-centered concerted mechanism and a nucleophilic displacement mechanism. montana.eduresearchgate.net The operative pathway is dictated by the electronic structure of both the palladium catalyst and the heteroaryl halide. montana.educhemrxiv.org For dihalopyridines, the presence of the ring nitrogen often favors a nucleophilic displacement pathway for the C-X bond at the C2 position, as the nitrogen can stereoelectronically stabilize the transition state. montana.edu In contrast, reaction at the C4 position may proceed through a concerted, three-centered transition state. nih.gov

DFT studies on analogous 2,4-dichloropyridine (B17371) systems reveal how ligand choice dramatically influences the activation barriers and, consequently, the site-selectivity. nih.gov For instance, monoligated 12-electron Pd(0) species, promoted by bulky ligands, can favor oxidative addition at the C4 position, while bis-ligated 14-electron species favor the conventional C2 position. nih.gov This is because the highest occupied molecular orbitals (HOMOs) of the 12e- and 14e- palladium complexes have different symmetries, leading to different mechanistic preferences and site selectivities. nih.gov

The following table, based on DFT calculations for 2,4-dichloropyridine with different catalyst ligation states, illustrates the computed free energy barriers for oxidative addition at the C2 and C4 positions. These findings provide a model for understanding the potential reactivity of 2,6-diiodopyridin-3-amine, where the C2 and C6 positions are electronically analogous to the C2 position in 2,4-dichloropyridine.

| Catalyst Species | Oxidative Addition Site | Calculated ΔG‡ (kcal/mol) | Predicted Selectivity (C4:C2) |

|---|---|---|---|

| Pd(IPr) (12e-) | C2 | 24.3 | 18:1 |

| Pd(IPr) (12e-) | C4 | 22.6 | |

| Pd(IPr)₂ (14e-) | C2 | 31.0 | 1:>100 |

| Pd(IPr)₂ (14e-) | C4 | 36.1 |

Reductive elimination is the microscopic reverse of oxidative addition and is the final product-forming step of the catalytic cycle. acs.org It involves the formation of a new bond between two ligands on the metal center, with the metal being reduced in its oxidation state. The factors that make oxidative addition favorable, such as a weak C-I bond, generally correspond to a higher energy barrier for the reverse reductive elimination process. acs.org

DFT calculations allow for the precise location and characterization of transition states (TS) and intermediates along a reaction coordinate. acs.org For the oxidative addition on dihalopyridines, the geometries of the transition states for the concerted and displacement mechanisms are distinct. montana.educhemrxiv.org

Nucleophilic Displacement TS: In this pathway, favored at the C2 position, the palladium center initially coordinates to the C=N bond of the pyridine (B92270) ring. The transition state involves the palladium attacking the carbon atom at a trajectory nearly linear with the C-X bond, displacing the halide. chemrxiv.orgchemrxiv.org

Three-Centered Concerted TS: This TS is characterized by the simultaneous interaction of the palladium atom with both the carbon and the halogen atoms of the C-X bond, forming a three-membered ring-like structure. nih.gov

| Parameter | Description | Typical Computational Finding |

|---|---|---|

| Geometry | Arrangement of atoms at the highest energy point of the reaction path. | Characterized by specific bond lengths and angles (e.g., elongated C-X bond). |

| Imaginary Frequency | A single negative frequency in the vibrational analysis, confirming a first-order saddle point. | The vibrational mode corresponds to the atomic motion along the reaction coordinate (e.g., C-X bond breaking and Pd-C/Pd-X bond formation). |

| Energy | The free energy (ΔG‡) or enthalpy (ΔH‡) difference between the reactants and the transition state. | Determines the reaction rate; lower barriers indicate faster reactions. nih.govchemrxiv.org |

Prediction of Site-Selectivity and Regioselectivity

2,6-Diiodopyridin-3-amine presents a challenge in regioselectivity due to its two identical C-I bonds at the C2 and C6 positions. Computational methods are powerful tools for predicting which site will preferentially react under given conditions. rsc.org

The inherent electronic properties of a molecule are key determinants of its reactivity. fiveable.me Computational chemistry provides several descriptors to quantify these properties.

Frontier Molecular Orbital (FMO) Theory: Reactivity is often governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. libretexts.org In cross-coupling, the interaction between the Pd(0) catalyst's HOMO and the dihalopyridine's LUMO is paramount. acs.orgchemrxiv.org The shape, energy, and nodal properties of the substrate's LUMO can determine the mechanism and site of oxidative addition. chemrxiv.orgchemrxiv.org For example, studies on substituted 2,6-dichloropyridines show that an electron-donating group (EDG) at the 3-position (analogous to the amino group in 2,6-diiodopyridin-3-amine) increases the LUMO coefficient at the C2 position and promotes a nucleophilic displacement mechanism, enhancing reactivity at that site. chemrxiv.orgchemrxiv.org Conversely, an electron-withdrawing group (EWG) can alter the LUMO symmetry and favor reaction at the C6 position. chemrxiv.org

Molecular Electrostatic Potential (MEP): The MEP is a map of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.denih.govnumberanalytics.com It visually indicates regions that are electron-rich (negative potential, attractive to electrophiles) and electron-poor (positive potential, attractive to nucleophiles). nih.gov For 2,6-diiodopyridin-3-amine, the lone pair on the ring nitrogen and the amino group would be regions of strong negative potential, while the carbon atoms bonded to the electronegative iodine atoms would be regions of positive potential, making them susceptible to nucleophilic attack by a Pd(0) catalyst.

| Substrate (Analogue) | Substituent | LUMO Properties at C2 | Predicted Mechanism | Predicted Site-Selectivity |

|---|---|---|---|---|

| 2,6-Dichloropyridine (B45657) | 3-NH₂ (EDG) | High orbital coefficient, antibonding C=N symmetry | Nucleophilic Displacement | C2 favored |

| 2,6-Dichloropyridine | 3-NO₂ (EWG) | Lower orbital coefficient | 3-Centered Insertion | C6 favored |

The strength of the carbon-halogen bond is a critical factor in oxidative addition. acs.org The bond dissociation energy (BDE) is the energy required to break a bond homolytically. nih.gov

Bond Dissociation Energies (BDEs): In cross-coupling reactions, the C-X bond with the lowest BDE is generally the most reactive. The established trend for halogens is that BDEs increase from iodine to chlorine (C-I < C-Br < C-Cl). whiterose.ac.uk Therefore, the C-I bonds in 2,6-diiodopyridin-3-amine are significantly weaker and more reactive than corresponding C-Br or C-Cl bonds. Furthermore, computational studies have quantified an "α-nitrogen effect," which shows that C-X bonds at positions adjacent to the pyridine nitrogen (C2 and C6) are inherently weaker than those at other positions (e.g., C3 or C4). nih.govnih.gov This is due to a stabilizing interaction between the nitrogen lone pair and the radical that forms on the carbon upon bond homolysis. nih.gov

| Compound (Analogue) | Bond | Calculated BDE (kcal/mol) |

|---|---|---|

| 2-Chloropyridine | C2-Cl | 85.9 |

| 3-Chloropyridine | C3-Cl | 90.2 |

| 4-Chloropyridine | C4-Cl | 88.6 |

| 2-Bromopyridine | C2-Br | 72.5 |

| 3-Bromopyridine | C3-Br | 76.9 |

Steric Effects: Steric hindrance can play a decisive role in selectivity, sometimes overriding electronic preferences. nih.govrsc.org The two large iodine atoms at the C2 and C6 positions of 2,6-diiodopyridin-3-amine create a sterically crowded environment around the nitrogen atom. This steric bulk can influence how a catalyst's ligands approach the substrate, potentially directing the reaction to the less hindered face of the molecule. Similarly, very bulky ligands on the metal catalyst can prevent it from accessing a sterically congested site, providing a handle to control regioselectivity. nih.govnih.gov

In Silico Design of Novel Synthetic Routes and Catalytic Systems

Beyond analysis, computational chemistry is increasingly used in a predictive and design capacity. mdpi.comacs.org By leveraging the mechanistic insights described above, it is possible to perform in silico design of new catalysts and reaction conditions tailored for a specific transformation on a molecule like 2,6-diiodopyridin-3-amine. rsc.orgresearchgate.net

For example, if the goal is to achieve selective mono-arylation, computational screening could identify ligands that maximize the electronic and steric differences between the C2 and C6 positions after the first coupling event. The understanding that bulky ligands can promote unconventional selectivity by favoring monoligated Pd(0) species allows for the rational design of catalysts to target a specific site. nih.govnih.gov

Modern approaches combine DFT with machine learning (ML) to accelerate the discovery process. nih.gov Generative models can propose thousands of novel ligand structures, which are then rapidly screened using computationally cheaper ML models or prioritized for more accurate DFT calculations. nih.govrsc.org These workflows can optimize for multiple objectives, such as catalytic activity, selectivity, and even cost-effectiveness of the catalyst. nih.gov While specific in silico design studies for 2,6-diiodopyridin-3-amine have not been reported, the existing computational frameworks provide a clear roadmap for how to approach challenges such as achieving selective mono-functionalization or developing catalysts for previously inaccessible transformations involving this substrate.

Conclusion and Future Research Directions

Summary of Key Research Advances

Research surrounding 2,6-Diiodopyridin-3-amine and its close analogues has primarily focused on its utility as a scaffold in metal-catalyzed cross-coupling reactions. The two carbon-iodine (C-I) bonds are susceptible to oxidative addition by transition metal catalysts, enabling the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds.

Key advances include:

Synthesis of Complex Heterocycles: The diiodo-functionality allows for the stepwise or double addition of substituents, providing access to highly decorated pyridine (B92270) rings. While double Heck coupling on the parent 2,6-diiodopyridine (B1280989) has proven challenging, mono-coupling is achievable, indicating a pathway for sequential functionalization. scispace.com Research on the related 2,6-diiodopyridin-3-ol (B85319) has shown its utility in creating complex pyrrole-pyridine-pyrrole trimers, precursors to expanded porphyrins with potential applications in materials science.

Development of Biaryl and Pincer Ligands: The 2,6-dihalopyridine framework is a cornerstone for synthesizing biaryl compounds and pincer-type ligands used in catalysis. Improved yields in the synthesis of these ligands have been reported when using 2,6-diiodopyridine as a precursor instead of 2,6-dibromopyridine (B144722), underscoring the enhanced reactivity of the C-I bond.

Foundation for Medicinal Chemistry Scaffolds: Substituted pyridines are prevalent in pharmaceuticals. nih.govrsc.orgmdpi.comekb.eg The ability to introduce diverse functional groups onto the 2,6-diiodopyridin-3-amine core makes it a valuable starting point for generating libraries of novel compounds for drug discovery programs. smolecule.com

| Application Area | Key Reaction Type | Significance | Reference |

|---|---|---|---|

| Complex Molecule Synthesis | Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck) | Enables construction of highly substituted pyridine systems and larger macrocycles. | scispace.com |

| Ligand Development | Suzuki Coupling | Serves as a precursor to biaryl and terpyridine-type ligands for transition metal catalysis. | |

| Medicinal Chemistry | Diverse (Cross-Coupling, Amination) | Acts as a versatile scaffold for creating novel, three-dimensional molecules for drug discovery. | nih.govsmolecule.com |

Emerging Synthetic Strategies

Advancements in synthetic methodology are unlocking more efficient ways to both prepare and utilize 2,6-diiodopyridin-3-amine.

Synthesis of the Core Scaffold: While a definitive, high-yield synthesis for 2,6-diiodopyridin-3-amine is not extensively documented, strategies can be inferred from analogues. A plausible route involves a Sandmeyer-type reaction, where a precursor like 2-amino-6-bromopyridine (B113427) can be converted to 2-bromo-6-iodopyridine (B1338975) using isoamyl nitrite (B80452) and diiodomethane. mdpi.com A similar transformation starting from a tri-amino pyridine derivative could foreseeably yield the target compound. Another approach could involve the direct iodination of 3-aminopyridine (B143674), although controlling the regioselectivity to obtain the 2,6-diiodo product would be a significant challenge.

Advanced Cross-Coupling Protocols: Modern catalysis is overcoming the challenges associated with the cross-coupling of aminopyridines. The primary amino group can coordinate to the metal center, potentially inhibiting the catalytic cycle. Emerging strategies employ specialized, bulky phosphine (B1218219) ligands (e.g., RuPhos, XPhos) that promote efficient C-N and C-C bond formation on halo-aminopyridines by preventing catalyst deactivation. nih.gov

Photoredox Catalysis: A frontier strategy for functionalizing aryl halides involves photoredox catalysis. This method uses light to generate radicals from C-I bonds under mild conditions. Notably, the double bicyclopentylation of 2,6-diiodopyridine has been successfully demonstrated using this technique, opening a new avenue for creating novel sp²-sp³ linkages that are highly desirable in medicinal chemistry. acs.org

Unexplored Reactivity Profiles and Transformations

The full synthetic potential of 2,6-diiodopyridin-3-amine remains largely untapped, particularly concerning the differential reactivity of its functional groups.

Site-Selective Functionalization: The two iodine atoms are in electronically distinct environments. The C2-iodine is ortho to the directing amino group, while the C6-iodine is meta. Computational studies and experimental data on similar systems suggest that the C2 position is more activated toward oxidative addition by palladium catalysts due to the electronic influence of the proximal amine. chemrxiv.orgnih.gov This inherent difference in reactivity is a key feature that has not been systematically exploited. A major unexplored area is the development of robust protocols for sequential, site-selective cross-coupling reactions, allowing for the controlled introduction of two different substituents. rsc.org

Modulation of Reactivity via the Amino Group: The reactivity of the C2 and C6 positions could potentially be modulated or even reversed by modifying the C3-amino group. For instance, protection of the amine as an amide or carbamate (B1207046) would alter its electronic and steric properties, which could change the preferred site of initial catalyst insertion. This represents an unexplored strategic element for controlling functionalization.

Catalytic Amination: While C-C coupling reactions on dihalopyridines are common, direct catalytic C-N coupling with amines or hydrazine (B178648) derivatives is another promising yet less explored transformation for this specific substrate. nih.govorganic-chemistry.org Developing conditions for selective mono-amination would provide rapid access to valuable unsymmetrically substituted diaminopyridine derivatives.

| Unexplored Area | Potential Transformation | Scientific Value | Reference |

|---|---|---|---|

| Site-Selectivity | Sequential Suzuki/Buchwald-Hartwig or Suzuki/Sonogashira couplings | Controlled synthesis of tri-substituted pyridines with high molecular complexity from a single starting material. | nih.govrsc.org |

| Reactivity Modulation | N-Acylation or N-alkylation followed by cross-coupling | A strategic "switch" to tune the electronic properties of the ring and direct functionalization to a desired position. | chemrxiv.org |

| Novel Bond Formation | Photoredox-mediated radical additions | Access to novel sp²-sp³ coupled products and other structures not achievable via traditional cross-coupling. | acs.org |

| Direct Amination | Selective catalytic mono-amination at the C2 or C6 position | Rapid entry to unsymmetrical 2,3,6-triaminopyridine derivatives, which are valuable synthetic intermediates. | nih.gov |

Potential for Novel Compound Discovery

The unique structural features of 2,6-diiodopyridin-3-amine position it as a powerful launchpad for the discovery of novel compounds with diverse applications.

Asymmetric Catalysis: By leveraging site-selective cross-coupling, new classes of chiral ligands could be synthesized. The controlled introduction of two different chiral aryl or heteroaryl groups at the 2- and 6-positions would generate novel, non-symmetric pincer-type ligands. These ligands could find applications in asymmetric catalysis, a field where novel ligand architectures are in constant demand.

Medicinal Chemistry and Drug Discovery: The quest for new therapeutic agents increasingly relies on molecules with three-dimensional complexity, moving away from flat aromatic structures. semanticscholar.org The ability to perform sequential and site-selective functionalization on the 2,6-diiodopyridin-3-amine scaffold allows for the creation of diverse molecular shapes. This makes it an ideal starting point for generating libraries of compounds for screening against various biological targets, including protein kinases, where substituted pyridine cores are a common feature.

Materials Science: The synthesis of conjugated oligomers and polymers with tailored electronic and photophysical properties is another promising avenue. Sequential Sonogashira or Suzuki couplings could be employed to build extended π-systems incorporating the pyridine unit, leading to new materials for organic electronics or sensing applications.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2,6-Diiodopyridin-3-amine, and how can reaction yields be optimized?

Answer:

The synthesis of 2,6-Diiodopyridin-3-amine typically involves halogenation of pyridine precursors. Key steps include:

- Halogenation: Use iodinating agents (e.g., N-iodosuccinimide) under controlled conditions to introduce iodine atoms at positions 2 and 6 of the pyridine ring.

- Catalytic Coupling: For amino group introduction, Pd-catalyzed Buchwald-Hartwig amination (as seen in analogous compounds) is effective . Optimize catalyst systems (e.g., Pd(OAc)₂ with Xantphos) and base (e.g., t-BuONa) to enhance yields.

- Purification: Employ column chromatography or recrystallization to isolate the product. Yields can be improved by controlling reaction temperature (80–100°C) and stoichiometric ratios (amine:halide ≈ 1:1.2).

Basic: What analytical techniques are critical for confirming the purity and structure of 2,6-Diiodopyridin-3-amine?

Answer:

- NMR Spectroscopy: Use - and -NMR to verify substitution patterns. For example, deshielded aromatic protons adjacent to iodine atoms typically appear downfield (δ 7.5–8.5 ppm) .

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., expected [M+H]⁺ for C₅H₅I₂N₂: 392.77 g/mol).

- Elemental Analysis: Validate iodine content via combustion analysis.

- IR Spectroscopy: Identify NH₂ stretching vibrations (~3300–3400 cm⁻¹) and C-I bonds (~500–600 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported spectroscopic data for halogenated pyridinamines?

Answer:

Contradictions often arise from solvent effects, isotopic impurities, or tautomerism. Mitigation strategies include:

- Standardization: Use deuterated solvents (e.g., DMSO-d₆) and internal standards (e.g., TMS) for NMR .

- Computational Validation: Compare experimental NMR shifts with density functional theory (DFT)-calculated values to confirm assignments .

- Triangulation: Cross-validate data using multiple techniques (e.g., X-ray crystallography for unambiguous structure determination) .

Advanced: What role do computational methods like DFT play in predicting the reactivity of 2,6-Diiodopyridin-3-amine?

Answer:

- Reactivity Prediction: DFT calculations model electron density distributions, identifying nucleophilic/electrophilic sites. For example, iodine’s electron-withdrawing effect directs substitution to the para position of the NH₂ group .

- Transition State Analysis: Simulate reaction pathways (e.g., amination) to optimize activation energy and catalyst selection .

- Solvent Effects: Use polarizable continuum models (PCM) to predict solubility and reaction kinetics in solvents like DMF or methanol .

Advanced: What experimental designs are effective for studying the stability and decomposition pathways of 2,6-Diiodopyridin-3-amine?

Answer:

- Accelerated Stability Testing: Expose the compound to stressors (heat, light, humidity) and monitor degradation via HPLC or TLC. Iodine substituents may lead to dehalogenation under UV light .

- Kinetic Studies: Use Arrhenius plots to extrapolate shelf-life at storage temperatures.

- Mechanistic Probes: Isotopic labeling (e.g., -NH₂) tracks decomposition intermediates via MS/MS .

Advanced: How can structural analogs of 2,6-Diiodopyridin-3-amine guide SAR studies in medicinal chemistry?

Answer:

- Substitution Patterns: Compare with analogs like 2,6-dichloro- or dibromo-pyridinamines to assess halogen size effects on bioactivity .

- Amino Group Modifications: Replace NH₂ with N-alkyl/aryl groups (e.g., 2,6-diiodo-N-methylpyridin-3-amine) to study steric and electronic impacts .

- Biological Assays: Test analogs against target enzymes (e.g., kinases) to correlate iodine’s polarizability with binding affinity .

Advanced: What strategies mitigate challenges in scaling up 2,6-Diiodopyridin-3-amine synthesis?

Answer:

- Catalyst Recycling: Optimize Pd recovery systems (e.g., immobilized catalysts) to reduce costs .

- Flow Chemistry: Continuous flow reactors improve heat/mass transfer for exothermic iodination steps .

- Green Chemistry: Replace halogenated solvents with ionic liquids or water-miscible alternatives (e.g., PEG-400) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.